ethyl 4-{4-[4-(1H-imidazol-1-yl)benzoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate
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Overview
Description
Ethyl 4-{4-[4-(1H-imidazol-1-yl)benzoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate is a complex organic compound that features both imidazole and triazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in fields such as medicinal chemistry, materials science, and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{4-[4-(1H-imidazol-1-yl)benzoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate typically involves multiple steps, starting with the preparation of the imidazole and triazole intermediates. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . . The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and click reactions, as well as the implementation of green chemistry principles to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-[4-(1H-imidazol-1-yl)benzoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole and triazole rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-{4-[4-(1H-imidazol-1-yl)benzoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-{4-[4-(1H-imidazol-1-yl)benzoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and triazole rings can form hydrogen bonds and π-π interactions with the active sites of enzymes, inhibiting their activity. This can disrupt various biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like metronidazole and clotrimazole, which also contain the imidazole ring and exhibit antimicrobial properties.
Triazole derivatives: Compounds such as fluconazole and itraconazole, known for their antifungal activity.
Uniqueness
Ethyl 4-{4-[4-(1H-imidazol-1-yl)benzoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate is unique due to the combination of both imidazole and triazole rings in its structure. This dual functionality can enhance its binding affinity and specificity for certain biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 4-[4-(4-imidazol-1-ylbenzoyl)triazol-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-2-29-21(28)16-5-9-18(10-6-16)26-13-19(23-24-26)20(27)15-3-7-17(8-4-15)25-12-11-22-14-25/h3-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFUNOOCBJGWCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(N=N2)C(=O)C3=CC=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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